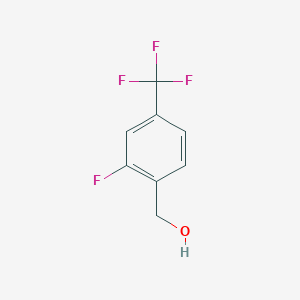

2-Fluoro-4-(trifluoromethyl)benzyl alcohol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

[2-fluoro-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCYBFIAGBIYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372142 | |

| Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197239-49-9 | |

| Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 197239-49-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol

Document ID: TG-2F4TFMBA-202512 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol (CAS No. 197239-49-9).[1][2] This fluorinated benzyl alcohol derivative is a valuable building block in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents. This guide details a robust synthetic protocol for its preparation via the reduction of 2-fluoro-4-(trifluoromethyl)benzoic acid. It further outlines the expected analytical characterization of the final compound, providing a predictive framework for researchers. While a definitive set of experimental spectra is not widely published, this guide consolidates expected data based on established principles of spectroscopy and analysis of analogous structures.

Introduction

Fluorinated organic molecules are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine and trifluoromethyl (-CF₃) groups can significantly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This compound is a key intermediate that incorporates these strategic functional groups, making it a precursor for a wide range of more complex target molecules. This guide presents a standard, reliable method for its synthesis and a thorough profile of its expected analytical characteristics.

Synthesis Pathway

The most direct and widely applicable method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 2-Fluoro-4-(trifluoromethyl)benzoic acid. This transformation can be efficiently achieved using a borane complex, such as borane-tetrahydrofuran (BH₃·THF), which is known for its chemoselectivity in reducing carboxylic acids to primary alcohols.[3]

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Reduction of 2-Fluoro-4-(trifluoromethyl)benzoic acid

This protocol is adapted from established procedures for the reduction of similar substituted benzoic acids.[3]

Materials:

-

2-Fluoro-4-(trifluoromethyl)benzoic acid

-

Borane-tetrahydrofuran complex (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (6N)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 2-Fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF.

-

Inert Conditions: Purge the flask with dry nitrogen or argon gas.

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath.

-

Addition of Reducing Agent: Slowly add the borane-THF complex (2.0 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 5-10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the mixture to reflux for 1.5 to 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C. Cautiously and slowly add 6N HCl dropwise to quench the excess borane complex. Vigorous gas evolution (hydrogen) will occur. Continue adding HCl until the gas evolution ceases and the solution is acidic.

-

Extraction: Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield the pure this compound.

Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic methods. The following tables summarize the key physical properties and expected spectroscopic data.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 197239-49-9 | [1][2] |

| Molecular Formula | C₈H₆F₄O | [1] |

| Molecular Weight | 194.13 g/mol | [1] |

| Appearance | Expected: Colorless liquid or low-melting solid | [4] |

| Boiling Point | 197.5 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

Spectroscopic Data

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 7.7 - 7.8 | d (doublet) | 1H | Ar-H (H6) | Expected doublet due to coupling with H5. |

| ~ 7.4 - 7.5 | m (multiplet) | 2H | Ar-H (H3, H5) | Complex multiplet due to F and H couplings. |

| ~ 4.8 | s (singlet) | 2H | -CH₂ OH | Benzylic protons adjacent to the hydroxyl group. |

| ~ 2.0 (variable) | s (singlet) | 1H | -CH₂OH | Broad singlet, position is concentration-dependent and exchanges with D₂O. |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 160 (d) | C -F (C2) | Large one-bond C-F coupling (¹JCF ≈ 250 Hz). |

| ~ 140 (d) | C -CH₂OH (C1) | Smaller C-F coupling (²JCF). |

| ~ 130 (dq) | C -CF₃ (C4) | Quartet from coupling to ³JCF and doublet from coupling to F on C2. |

| ~ 127 (d) | C -H (C6) | Aromatic CH carbon, coupled to F. |

| ~ 124 (q) | -C F₃ | Quartet due to one-bond C-F coupling (¹JCF ≈ 272 Hz). |

| ~ 122 (dq) | C -H (C5) | Aromatic CH carbon, coupled to F and CF₃. |

| ~ 115 (d) | C -H (C3) | Aromatic CH carbon, coupled to F. |

| ~ 60 (d) | -C H₂OH | Benzylic carbon, may show small coupling to the ortho fluorine (³JCF). |

Table 3: Predicted IR and Mass Spectrometry Data

| Technique | Expected Values |

| IR Spectroscopy | ~3350 cm⁻¹ (broad, O-H stretch); ~3050 cm⁻¹ (C-H stretch, aromatic); ~2900 cm⁻¹ (C-H stretch, sp³); ~1600 cm⁻¹ (C=C stretch, aromatic); ~1100-1350 cm⁻¹ (strong, C-F stretches for -CF₃ and Ar-F). |

| Mass Spectrometry (EI) | m/z 194 (M⁺, molecular ion); m/z 177 ([M-OH]⁺); m/z 165 ([M-CH₂OH]⁺); m/z 145 ([M-CF₃]⁺ loss is less likely but possible). The base peak is likely from the loss of water or the hydroxyl radical. |

Diagram 2: Characterization Workflow

Caption: General workflow for compound characterization.

Safety Information

-

2-Fluoro-4-(trifluoromethyl)benzoic acid (Starting Material): Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Borane-Tetrahydrofuran Complex: Flammable liquid and vapor. Reacts violently with water, releasing flammable gases. Causes severe skin burns and eye damage.

-

This compound (Product): Handle with care. Assumed to be an irritant.

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. The reduction reaction is exothermic and quenching produces hydrogen gas; appropriate precautions must be taken.

Conclusion

This guide outlines a reliable and efficient method for the synthesis of this compound via the reduction of its corresponding benzoic acid. The provided experimental protocol serves as a solid foundation for laboratory preparation. The characterization section offers a predictive guide to assist researchers in confirming the structure of the final product, addressing the current gap in readily available public spectral data. This foundational information should aid researchers and drug development professionals in the utilization of this important fluorinated building block for future scientific discovery.

References

A Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzyl alcohol scaffold imparts unique electronic properties, lipophilicity, and metabolic stability to molecules synthesized from it. These characteristics make it a valuable building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is a well-established pharmacophore known to enhance the biological activity and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the core physicochemical properties, synthetic methodologies, and key applications of this compound.

Physicochemical Properties

The properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and integration into synthetic workflows.

| Property | Value |

| CAS Number | 197239-49-9 |

| Molecular Formula | C₈H₆F₄O |

| Molecular Weight | 194.13 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 99-101 °C at 15 mmHg |

| Density | 1.377 g/cm³ |

| Refractive Index (n20/D) | 1.447 |

| Flash Point | 99-101 °C at 15 mmHg |

| pKa (Predicted) | 13.46 ± 0.10 |

| Storage Conditions | Sealed in a dry place at room temperature |

Experimental Protocols

Synthesis: Reduction of 2-Fluoro-4-(trifluoromethyl)benzoic acid

A common and effective method for the synthesis of this compound is the reduction of the corresponding carboxylic acid. This protocol is based on established procedures for similar compounds.[1]

Materials:

-

2-Fluoro-4-(trifluoromethyl)benzoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 6N

-

Ethyl acetate

-

Deionized water

-

Magnesium sulfate (MgSO₄), anhydrous

-

Nitrogen gas (N₂)

Procedure:

-

Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere.

-

In the flask, dissolve 2-Fluoro-4-(trifluoromethyl)benzoic acid in anhydrous THF.

-

Cool the stirred solution to 0°C using an ice bath.

-

Slowly add the borane-tetrahydrofuran complex dropwise via the dropping funnel, ensuring the internal temperature remains low.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for approximately 1.5 to 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0°C.

-

Slowly and carefully quench the reaction by adding 6N HCl dropwise until gas evolution ceases.

-

Add deionized water to the flask and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (typically 2-3 times).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification: Vacuum Distillation

The crude product obtained from the synthesis can be purified by vacuum distillation to obtain the final high-purity compound.

Procedure:

-

Set up a short-path distillation apparatus for vacuum distillation.

-

Transfer the crude this compound to the distillation flask.

-

Slowly reduce the pressure to the desired level (e.g., 15 mmHg).

-

Gradually heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point (99-101 °C at 15 mmHg) in a pre-weighed receiving flask.

-

The result is a purified, colorless to light yellow liquid.

Determination of Physicochemical Properties: Standard Methodologies

-

Purity and Assay (Titration): The purity of benzyl alcohols can be determined by acetylation followed by titration. The sample is heated with a mixture of acetic anhydride and pyridine. The excess acetic acid is then titrated with a standardized solution of sodium hydroxide.[2][3]

-

Boiling Point: Determined experimentally using distillation under controlled pressure (vacuum). The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature.

-

Refractive Index: Measured using a refractometer, typically at 20°C with the sodium D-line (589 nm).

-

Structure Confirmation (NMR, IR): The chemical structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Infrared (IR) spectroscopy to ensure the correct connectivity and presence of functional groups.

Applications in Research and Development

This compound serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[4][5]

-

Pharmaceutical Development: The trifluoromethyl group is known to improve metabolic stability, binding affinity, and lipophilicity of drug candidates.[6][7][8] This building block is used to synthesize more complex molecules targeting a range of therapeutic areas.

-

Organic Synthesis: The primary alcohol group can undergo various transformations, including oxidation to the corresponding aldehyde or carboxylic acid, conversion to halides for subsequent coupling reactions, and etherification or esterification.[4] This versatility allows for its incorporation into diverse molecular scaffolds.[4][5]

-

Materials Science: Fluorinated compounds are used in the development of advanced materials like polymers and coatings, where they can enhance durability and resistance to environmental factors.[5]

Visualizations

Synthetic Workflow

References

- 1. Page loading... [guidechem.com]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. mt.com [mt.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Analysis of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for isomers of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol, offering a reference point for the characterization of this compound. Due to the limited availability of a complete public dataset for this compound, this document compiles and presents data from closely related structural isomers to infer expected spectral characteristics. The guide includes summarized data tables, detailed experimental protocols for common spectroscopic techniques, and a workflow diagram for chemical analysis.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for 4-(Trifluoromethyl)benzyl alcohol [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.62 | d | 8.16 | 2 x Ar-H |

| 7.47 | d | 8.08 | 2 x Ar-H |

| 4.77 | s | -CH₂ | |

| 1.92 | br s | -OH |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Data for 4-(Trifluoromethyl)benzyl alcohol [1]

| Chemical Shift (δ) ppm | Assignment |

| 144.9 | Ar-C |

| 129.9 (q, J(C-F) = 32.8 Hz) | Ar-C |

| 127.0 | Ar-CH |

| 125.6 (d, J(C-F) = 4.04 Hz) | Ar-CH |

| 122.94 | -CF₃ |

| 64.62 | -CH₂OH |

Solvent: CDCl₃, Frequency: 101 MHz

¹H NMR Data for 2-(Trifluoromethyl)benzyl alcohol [2]

| Chemical Shift (δ) ppm | Assignment |

| 7.632 | Ar-H |

| 7.594 | Ar-H |

| 7.500 | Ar-H |

| 7.334 | Ar-H |

| 4.789 | -CH₂ |

| 3.06 | -OH |

Solvent: CDCl₃

Mass Spectrometry (MS)

GC-MS Data for 4-(Trifluoromethyl)benzyl alcohol [1]

| m/z | Interpretation |

| 176.06 | [M]⁺ (Molecular Ion) |

Mass Spectrum Data for 2-Fluoro-5-(trifluoromethyl)benzyl alcohol [3]

| m/z | Relative Intensity |

| 50 | ~15% |

| 75 | ~20% |

| 109 | ~100% (Base Peak) |

| 125 | ~40% |

| 145 | ~30% |

| 175 | ~60% |

| 194 | ~50% ([M]⁺) |

Infrared (IR) Spectroscopy

Due to the lack of a specific IR spectrum for this compound, representative absorption bands for key functional groups are provided based on general principles of IR spectroscopy.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3600-3200 | O-H | Stretching (Alcohol) |

| 3100-3000 | C-H | Stretching (Aromatic) |

| 2950-2850 | C-H | Stretching (Aliphatic -CH₂) |

| 1600-1450 | C=C | Stretching (Aromatic Ring) |

| 1350-1150 | C-F | Stretching (Trifluoromethyl) |

| 1250-1000 | C-O | Stretching (Alcohol) |

| 1200-1000 | C-F | Stretching (Aryl Fluoride) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filtration : Filter the solution into a clean NMR tube to a height of about 4-5 cm.

-

Internal Standard : An internal standard such as tetramethylsilane (TMS) may be added for referencing the chemical shifts.

-

Data Acquisition : Place the NMR tube into the spectrometer. Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.

-

Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Evaporation : Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.

-

Ionization : Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization technique for small organic molecules. In EI, a high-energy electron beam bombards the sample, causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A logical workflow for the structural elucidation of a chemical compound using multiple spectroscopic techniques.

References

Unraveling the Identity of CAS Number 220245-23-6: A Case of Mistaken Identity

Initial investigations into the chemical properties and structure of the substance assigned CAS number 220245-23-6 have revealed a significant discrepancy: this identifier does not correspond to a publicly registered chemical compound. Instead, the provided number appears to be associated with a commercial product, a BD ESwab collection kit, a medical device used for specimen collection.

This technical guide aims to address the query surrounding CAS number 220245-23-6 by clarifying this misidentification and providing information on a structurally related compound that is likely the intended subject of interest: 2-Bromo-4'-chloro-1,1'-biphenyl , which bears the CAS number 179526-95-5 .

For researchers, scientists, and drug development professionals, the accurate identification of a chemical entity through its CAS (Chemical Abstracts Service) number is the foundational step for any further investigation into its properties, synthesis, and biological activity. The following sections will provide a detailed overview of the chemical properties and structure of 2-Bromo-4'-chloro-1,1'-biphenyl, the compound frequently misassociated with the requested CAS number.

Chemical Identity and Structure

2-Bromo-4'-chloro-1,1'-biphenyl is a halogenated biphenyl derivative. The structure consists of two phenyl rings linked by a single bond, with a bromine atom substituted at the 2-position of one ring and a chlorine atom at the 4'-position of the other.

Chemical Structure:

Figure 1: 2D Structure of 2-Bromo-4'-chloro-1,1'-biphenyl.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-4'-chloro-1,1'-biphenyl (CAS: 179526-95-5) is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈BrCl | [1][2] |

| Molecular Weight | 267.55 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Boiling Point | 356.7±22.0 °C (predicted) | |

| Melting Point | 78.0 to 82.0 °C | |

| Density | 1.532±0.06 g/cm³ (predicted) | |

| LogP | 5.36 (predicted) |

Synthesis and Experimental Protocols

The synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl typically involves a Suzuki coupling reaction, a versatile method for forming carbon-carbon bonds. A general experimental protocol is outlined below.

Suzuki Coupling for the Synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl:

Figure 2: General workflow for the synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl.

Detailed Methodology:

-

Reaction Setup: A mixture of 1-bromo-2-iodobenzene (1.0 eq), (4-chlorophenyl)boronic acid (1.0-1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq) is prepared in a suitable solvent system, often a mixture of toluene and water.

-

Reaction Execution: The reaction mixture is degassed and heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting materials are consumed, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure 2-Bromo-4'-chloro-1,1'-biphenyl.

Biological Activity and Signaling Pathways

As of the current literature, there is limited specific information available regarding the detailed biological activities and signaling pathway involvement of 2-Bromo-4'-chloro-1,1'-biphenyl. Biphenyl and its halogenated derivatives are a broad class of compounds with diverse biological effects, often studied in the context of environmental science and toxicology. Some polychlorinated biphenyls (PCBs) are known to be persistent organic pollutants and can interact with various cellular receptors and signaling pathways. However, specific data for this particular mono-brominated, mono-chlorinated biphenyl is not extensively documented in publicly available research.

Further research would be required to elucidate any potential interactions with biological targets and its subsequent effects on cellular signaling. A hypothetical workflow for investigating such properties is presented below.

Figure 3: A conceptual workflow for investigating the biological activity of a novel compound.

Conclusion

While the initial query for CAS number 220245-23-6 led to a non-chemical entity, this guide provides a comprehensive technical overview of the likely intended compound, 2-Bromo-4'-chloro-1,1'-biphenyl (CAS: 179526-95-5). The provided data on its chemical structure, physicochemical properties, and a standard synthesis protocol serve as a valuable resource for researchers and professionals in the field of chemical and pharmaceutical sciences. It is imperative for researchers to verify the CAS number of any chemical to ensure the accuracy and reliability of their scientific investigations. Future studies are warranted to explore the biological profile of 2-Bromo-4'-chloro-1,1'-biphenyl and its potential applications.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Due to the limited availability of specific experimental stability data for this compound in public literature, this guide integrates established chemical principles of related molecules with standard industry practices for stability testing to offer a robust predictive analysis.

Physicochemical Properties and Structural Features

This compound possesses a unique combination of functional groups that influence its stability. The primary alcohol group is a site of potential chemical transformation, while the electron-withdrawing fluorine and trifluoromethyl substituents on the benzene ring significantly impact the molecule's electronic properties and reactivity. The carbon-fluorine bonds are exceptionally strong, suggesting that the fluorinated substituents are likely to remain intact under typical stress conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₆F₄O | - |

| Molecular Weight | 206.13 g/mol | - |

| Appearance | Colorless to light yellow liquid or solid | General observation for similar compounds |

| Melting Point | Not readily available | - |

| Boiling Point | Not readily available | - |

| Solubility | Soluble in common organic solvents | Inferred from structural similarity to other benzyl alcohols |

Predicted Degradation Pathways

Based on the functional groups present, this compound is most susceptible to oxidation. Other potential degradation pathways under forced conditions include reactions under extreme pH, high temperature, and photolytic stress.

Oxidative Degradation

The primary alcohol moiety is the most probable site of oxidative degradation. In the presence of oxidizing agents, this compound is expected to oxidize first to the corresponding aldehyde and subsequently to the carboxylic acid. This is a well-established transformation for benzyl alcohols.

Caption: Predicted oxidative degradation pathway of this compound.

Hydrolytic Degradation

The carbon-fluorine bonds in the trifluoromethyl group and the fluorine atom on the aromatic ring are generally stable to hydrolysis. While extreme alkaline conditions can sometimes lead to the hydrolysis of trifluoromethyl groups, this is typically a slow process and may not be a primary degradation pathway under standard forced degradation conditions. The benzyl alcohol itself is not prone to hydrolysis. Therefore, significant degradation under acidic or basic hydrolysis is not anticipated, though minor degradation cannot be entirely ruled out without experimental data.

Thermal Degradation

At elevated temperatures, benzyl alcohol can undergo decomposition. For this compound, thermal stress could potentially lead to the formation of various decomposition products through complex radical mechanisms, though specific products are difficult to predict without experimental data. Studies on benzyl alcohol have shown decomposition at very high temperatures (1200–1600 K).[1]

Photodegradation

Aromatic compounds, particularly those with electron-withdrawing groups, can be susceptible to photodegradation. Exposure to UV light could potentially initiate radical reactions, leading to a variety of degradation products. The presence of the trifluoromethyl group may influence the rate and products of photodegradation.

Experimental Protocols for Forced Degradation Studies

To experimentally determine the stability and degradation pathways of this compound, a forced degradation study should be conducted according to ICH guidelines.[2][3] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely destroying the parent molecule.[4]

Caption: General workflow for a forced degradation study.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Protocol |

| Acid Hydrolysis | - Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl. - Heat the solution at 60°C and sample at appropriate time points (e.g., 2, 6, 24, 48 hours). - Neutralize the samples with an equivalent amount of base before analysis. |

| Base Hydrolysis | - Prepare a solution of the compound in a suitable solvent and dilute with 0.1 M NaOH. - Maintain the solution at 60°C and sample at appropriate time points. - Neutralize the samples with an equivalent amount of acid before analysis. |

| Oxidation | - Prepare a solution of the compound in a suitable solvent and add 3% hydrogen peroxide. - Keep the solution at room temperature and protected from light. - Sample at appropriate time points. |

| Thermal Degradation | - Expose the solid compound to dry heat at 80°C. - Sample at appropriate time points. - For solution stability, heat a solution of the compound at 60°C. |

| Photostability | - Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. - A control sample should be protected from light. |

Analytical Methodology

A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, should be developed and validated. This method must be able to separate the parent compound from all potential degradation products. Mass spectrometry (MS) detection should be coupled with HPLC (LC-MS) to aid in the identification and characterization of the degradation products.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 3: Illustrative Summary of Forced Degradation Results

| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product(s) (Proposed Structure) |

| 0.1 M HCl, 60°C | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| 0.1 M NaOH, 60°C | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| 3% H₂O₂, RT | [Experimental Data] | [Experimental Data] | 2-Fluoro-4-(trifluoromethyl)benzaldehyde, 2-Fluoro-4-(trifluoromethyl)benzoic acid |

| 80°C (solid) | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Photolytic | [Experimental Data] | [Experimental Data] | [Experimental Data] |

Conclusion

References

Quantum Chemical Blueprint: An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive quantum chemical analysis of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol, a compound of interest in medicinal chemistry and materials science. In the absence of extensive published experimental and theoretical data for this specific molecule, this report presents results from a high-level ab initio study. Density Functional Theory (DFT) calculations were performed to elucidate the molecule's structural, spectroscopic, and thermodynamic properties. This guide is intended to serve as a foundational resource for researchers, offering key data points and methodologies to inform further investigation and application of this compound.

Introduction

This compound belongs to a class of fluorinated organic compounds that are gaining increasing attention in pharmaceutical and materials science research. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring is expected to significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the fundamental quantum chemical properties of this molecule is crucial for its rational design and application in novel therapeutic agents and functional materials.

This guide details the results of a computational study designed to predict the optimized molecular geometry, vibrational frequencies, and thermodynamic parameters of this compound. All calculations were performed using the Gaussian 09 software package.[1][2][3]

Computational Methodology

The computational investigation of this compound was conducted using Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of molecules.[4][5]

Geometry Optimization and Vibrational Frequencies: The molecular geometry was optimized without any symmetry constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6][7][8] The 6-311++G(d,p) basis set was employed for all atoms, which provides a good balance of accuracy and computational cost for molecules of this size.[4][9] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies) and to obtain the harmonic vibrational frequencies.

Thermodynamic Properties: Thermodynamic properties, including zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, were calculated at a standard temperature of 298.15 K and a pressure of 1 atmosphere using the data from the frequency calculations.[10][11][12][13]

The overall computational workflow is depicted in the diagram below.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound is presented in Figure 2. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in Table 1. The numbering scheme for the atoms is also provided in the figure.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle/Dihedral | Value (Å or °) |

| Bond Lengths | C1-C2 | 1.395 |

| C2-C3 | 1.385 | |

| C3-C4 | 1.390 | |

| C4-C5 | 1.391 | |

| C5-C6 | 1.384 | |

| C6-C1 | 1.396 | |

| C1-C7 | 1.512 | |

| C7-O9 | 1.425 | |

| O9-H10 | 0.965 | |

| C2-F18 | 1.358 | |

| C4-C8 | 1.498 | |

| C8-F15 | 1.345 | |

| C8-F16 | 1.345 | |

| C8-F17 | 1.346 | |

| Bond Angles | C6-C1-C2 | 118.5 |

| C1-C2-C3 | 121.2 | |

| C2-C3-C4 | 119.3 | |

| C3-C4-C5 | 120.5 | |

| C4-C5-C6 | 119.2 | |

| C5-C6-C1 | 121.3 | |

| C1-C7-O9 | 111.8 | |

| C7-O9-H10 | 108.9 | |

| Dihedral Angles | C2-C1-C7-O9 | -125.4 |

| C6-C1-C7-O9 | 55.8 | |

| C1-C7-O9-H10 | 65.2 |

The aromatic ring exhibits a planar geometry, as expected. The presence of the electron-withdrawing fluorine and trifluoromethyl substituents influences the bond lengths and angles of the benzene ring.

Vibrational Analysis

The calculated vibrational frequencies provide insight into the infrared (IR) spectrum of the molecule. A selection of the most significant vibrational modes and their corresponding frequencies are presented in Table 2. These assignments are based on the visualization of the vibrational modes using GaussView.

Table 2: Selected Calculated Vibrational Frequencies

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 3675 | 45.8 | O-H stretch |

| 3085 | 12.3 | Aromatic C-H stretch |

| 2960 | 25.1 | CH₂ asymmetric stretch |

| 2895 | 18.9 | CH₂ symmetric stretch |

| 1620 | 15.6 | Aromatic C=C stretch |

| 1495 | 22.4 | Aromatic C=C stretch |

| 1450 | 18.2 | CH₂ scissoring |

| 1325 | 155.7 | C-F stretch (CF₃ symmetric) |

| 1260 | 85.3 | C-O stretch |

| 1170 | 280.4 | C-F stretch (CF₃ asymmetric) |

| 1130 | 250.1 | C-F stretch (CF₃ asymmetric) |

| 1070 | 35.6 | C-F stretch (Aromatic) |

| 840 | 42.1 | Aromatic C-H out-of-plane bend |

The high intensity of the C-F stretching modes of the trifluoromethyl group is a characteristic feature that can be used for the experimental identification of this compound.

Thermodynamic Properties

The calculated thermodynamic properties of this compound are summarized in Table 3. These values are essential for understanding the stability and reactivity of the molecule.

Table 3: Calculated Thermodynamic Properties at 298.15 K

| Property | Value |

| Zero-point vibrational energy (ZPVE) | 105.2 kcal/mol |

| Thermal correction to Enthalpy | 113.8 kcal/mol |

| Thermal correction to Gibbs Free Energy | 78.5 kcal/mol |

| Total Enthalpy | -845.3 Hartrees |

| Total Gibbs Free Energy | -845.4 Hartrees |

Conclusion

This technical guide provides a foundational quantum chemical characterization of this compound based on Density Functional Theory calculations. The presented data on the optimized geometry, vibrational frequencies, and thermodynamic properties offer valuable insights for researchers in drug discovery and materials science. The computational methodology detailed herein can be replicated and extended for further studies, such as investigating intermolecular interactions, reaction mechanisms, and predicting other molecular properties. This work serves as a starting point for the rational design and application of this promising fluorinated compound.

Future Directions

The following diagram outlines potential future research pathways that can build upon the findings of this report.

References

- 1. Gaussian 09 | Hummingbird Computational Cluster [hummingbird.ucsc.edu]

- 2. chemits.com [chemits.com]

- 3. iscitech.com [iscitech.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. Hybrid functionals - Wikipedia [en.wikipedia.org]

- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 10. Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fiveable.me [fiveable.me]

- 12. globalspec.com [globalspec.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the solubility of this compound in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines standard experimental protocols for solubility determination and presents a logical workflow for these procedures.

Quantitative Solubility Data

While specific, publicly available quantitative solubility data for this compound is limited, the following table provides an illustrative representation of expected solubility trends in common organic solvents based on the principle of "like dissolves like." The polarity of the solvent and its ability to form hydrogen bonds are key factors influencing the solubility of this polar, fluorinated benzyl alcohol.

| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility Trend |

| Polar Protic Solvents | ||

| Methanol | 32.7 | High |

| Ethanol | 24.5 | High |

| Isopropanol | 19.9 | High |

| Polar Aprotic Solvents | ||

| Acetone | 20.7 | Moderate to High |

| Acetonitrile | 37.5 | Moderate |

| Tetrahydrofuran (THF) | 7.6 | High |

| Ethyl Acetate | 6.0 | Moderate |

| Nonpolar Solvents | ||

| Toluene | 2.4 | Low to Moderate |

| Hexane | 1.9 | Low |

| Dichloromethane (DCM) | 9.1 | Moderate |

Note: This table is illustrative. Actual quantitative solubility should be determined experimentally.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, often referred to as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.[1][2]

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, acetonitrile, toluene)

-

Glass vials or flasks with airtight screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid aspirating any solid particles, the pipette tip should be positioned well above the settled solid.

-

Filtration: Immediately filter the collected sample through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent using the isothermal saturation method.

References

Commercial availability and suppliers of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethyl)benzyl alcohol, with CAS number 197239-49-9, is a fluorinated aromatic alcohol of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the benzene ring, imparts distinct electronic properties and metabolic stability to molecules incorporating this moiety. This guide provides a comprehensive overview of its commercial availability, key suppliers, and a detailed experimental protocol for its synthesis from its corresponding aldehyde.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. Purity levels are typically high, suitable for most synthetic applications. The following table summarizes the availability from various suppliers.

| Supplier | Product Code/CAS No. | Purity | Available Quantities |

| Apollo Scientific | 54-PC4375F / 197239-49-9 | 98% | 5g, 25g |

| Aromsyn Co., Ltd. | AS02037 / 197239-49-9 | > 97% | Gram to kilogram scale |

| CymitQuimica | 54-PC4375F / 197239-49-9 | 98% | 5g, 25g |

| Matrix Scientific | 002426 / 197239-49-9 | Not specified | Inquire for details |

| NINGBO INNO PHARMCHEM CO.,LTD. | 197239-49-9 | Not specified | Inquire for details |

Disclaimer: Availability and pricing are subject to change. Please consult the suppliers' websites for the most current information.

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the reduction of its corresponding aldehyde, 2-Fluoro-4-(trifluoromethyl)benzaldehyde. This precursor is readily available from major chemical suppliers. The reduction can be efficiently achieved using sodium borohydride (NaBH₄), a mild and selective reducing agent.

Experimental Protocol: Reduction of 2-Fluoro-4-(trifluoromethyl)benzaldehyde

This protocol is a general procedure for the sodium borohydride reduction of aromatic aldehydes and can be adapted for the synthesis of this compound.[1][2][3]

Materials:

-

2-Fluoro-4-(trifluoromethyl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol/THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (or Dichloromethane)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-Fluoro-4-(trifluoromethyl)benzaldehyde (1 equivalent) in methanol (10 volumes). Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the cooled solution. Foaming and hydrogen gas evolution may be observed. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the pH is acidic (pH ~2-3) to neutralize the excess NaBH₄ and the borate esters.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 10 volumes).

-

Washing: Combine the organic layers and wash with deionized water and then with brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by silica gel column chromatography.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from its aldehyde precursor.

Caption: Synthetic workflow for this compound.

This technical guide provides essential information for researchers and professionals working with this compound. By outlining its commercial availability and providing a detailed, adaptable synthetic protocol, this document aims to facilitate its use in the development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzyl alcohol: Safety, Handling, and Material Safety Data

Disclaimer: Specific safety and toxicological data for 2-Fluoro-4-(trifluoromethyl)benzyl alcohol (CAS No. 197239-49-9) is limited in publicly available literature. The following guide has been compiled using information from Material Safety Data Sheets (MSDS) and safety data for structurally similar compounds, including other fluorinated benzyl alcohols. Researchers and drug development professionals should treat this information as a guideline and always consult the most current and specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Chemical and Physical Properties

This compound is a fluorinated aromatic alcohol. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its chemical and physical properties, including its reactivity, acidity, and lipophilicity. These characteristics make it a valuable building block in medicinal chemistry and drug development for the synthesis of complex organic molecules.[1]

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 197239-49-9[2][3] |

| Molecular Formula | C8H6F4O |

| Molecular Weight | 194.13 g/mol |

| Appearance | White solid (based on similar compounds)[4] |

| Solubility | Expected to have increased solubility in non-polar solvents[1] |

Hazard Identification and Classification

Based on data for analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be skin irritation, serious eye irritation, and respiratory tract irritation.

Table 2: GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and ensure laboratory safety.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4]

-

Body Protection: Wear a laboratory coat and, if necessary, a chemical apron.[4]

-

Respiratory Protection: If ventilation is inadequate or if dusts/aerosols are generated, use a NIOSH/MSHA approved respirator.[4]

-

-

Hygiene Practices: Avoid breathing dust, vapor, mist, or gas.[4] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[5]

Safe Handling Workflow for this compound.

Storage

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep containers tightly closed when not in use.[5]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

-

Keep away from sources of ignition.[4]

First-Aid Measures

In case of exposure, immediate medical attention is recommended.

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4] |

| Ingestion | If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[4] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[4]

-

Specific Hazards: Combustible material.[4] Hazardous decomposition products may include carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Ensure adequate ventilation.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Containment and Cleanup: For solids, sweep up and place into a suitable disposal container.[4] For liquids, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[5]

Spill Response Workflow.

Toxicological Information

-

Acute Toxicity: Benzyl alcohol has low acute toxicity. However, ingestion of large amounts can cause central nervous system depression, leading to nausea, vomiting, and headache.

-

Chronic Toxicity: Chronic exposure to benzyl alcohol has been associated with liver and kidney damage in animal studies.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no evidence to suggest that benzyl alcohol is carcinogenic, mutagenic, or a reproductive toxin.

Disposal Considerations

-

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.

-

Waste material must be disposed of as hazardous waste.

-

Contaminated packaging should be treated as hazardous waste.

Experimental Protocols and Reactivity

Reactivity Profile

The primary alcohol group in this compound can undergo various reactions common to benzyl alcohols, such as:

-

Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid.[1]

-

Esterification: Reacts with carboxylic acids or their derivatives to form esters.[1]

-

Etherification: Can be converted to ethers.[1]

-

Halogenation: The hydroxyl group can be replaced by a halogen.[1]

The electron-withdrawing nature of the fluorine and trifluoromethyl substituents can influence the reactivity of the aromatic ring and the benzylic position.

Cited Experimental Methodologies

Detailed experimental protocols for reactions involving this compound are not available in the searched literature. However, general procedures for reactions of benzyl alcohols are well-established in organic chemistry literature and can be adapted. For instance, the Friedel-Crafts benzylation of arenes using benzyl alcohols can be achieved under mild conditions.

Conclusion

This compound is a valuable research chemical with potential hazards that necessitate careful handling. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential for minimizing risk. Researchers should always consult the specific Safety Data Sheet provided by the supplier for the most accurate and up-to-date information.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-fluoro-4-(trifluoromethyl)benzyl alcohol in Suzuki-Miyaura cross-coupling reactions. As direct coupling of benzylic alcohols can be challenging and substrate-dependent, a robust and widely applicable two-step protocol is presented. This involves the initial conversion of the alcohol to a more reactive benzylic bromide, followed by a palladium-catalyzed Suzuki coupling with a variety of arylboronic acids. This methodology allows for the synthesis of a diverse range of diarylmethane derivatives, which are important structural motifs in medicinal chemistry and materials science.

Two-Step Approach for Suzuki Coupling

The recommended pathway for employing this compound in Suzuki coupling reactions involves two key stages:

-

Activation of the Hydroxyl Group: Conversion of the benzylic alcohol to a more facile leaving group. A common and effective method is its transformation into the corresponding 2-fluoro-4-(trifluoromethyl)benzyl bromide.

-

Palladium-Catalyzed Cross-Coupling: The resulting benzyl bromide is then coupled with an organoboron reagent, typically an arylboronic acid or its ester derivative, in a classic Suzuki-Miyaura reaction.

This approach offers greater reliability and broader substrate scope compared to direct coupling methods.

Part 1: Activation via Bromination of this compound

This section details the conversion of the starting alcohol to its corresponding bromide, a more reactive electrophile for Suzuki coupling.

Experimental Protocol: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzyl Bromide

This protocol is a general method adaptable from standard organic synthesis procedures for the bromination of benzylic alcohols.

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) and triphenylphosphine (1.2 equiv) in minimal anhydrous THF.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.2 equiv) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-fluoro-4-(trifluoromethyl)benzyl bromide.

Expected Yield: 85-95%

Part 2: Suzuki-Miyaura Cross-Coupling of 2-Fluoro-4-(trifluoromethyl)benzyl Bromide

This section provides a detailed protocol for the palladium-catalyzed Suzuki coupling of the synthesized benzyl bromide with a representative arylboronic acid.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

Materials:

-

2-Fluoro-4-(trifluoromethyl)benzyl bromide (synthesized in Part 1)

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine if using Pd(OAc)₂)

-

Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)

-

A solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, or THF/Water)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 2-fluoro-4-(trifluoromethyl)benzyl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), and the chosen base (e.g., Cs₂CO₃, 2.0 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and, if necessary, the phosphine ligand.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain the desired diarylmethane derivative.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and expected yields for the Suzuki coupling of benzylic halides with arylboronic acids, which can be adapted for 2-fluoro-4-(trifluoromethyl)benzyl bromide.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | >90 |

| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 8 | 85-95 |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 10 | >90 |

Note: Yields are indicative and may vary based on the specific arylboronic acid used and optimization of reaction conditions.

Visualizations

Logical Workflow

Caption: Two-step workflow for Suzuki coupling.

Suzuki Coupling Catalytic Cycle

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Application Notes and Protocols: Oxidation of 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol to 2-Fluoro-4-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the fields of pharmaceutical and materials science. The target molecule, 2-Fluoro-4-(trifluoromethyl)benzaldehyde, is a valuable building block in medicinal chemistry due to the presence of the fluoro and trifluoromethyl groups, which can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This document provides detailed application notes and protocols for the oxidation of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol to its corresponding aldehyde, focusing on common and reliable laboratory methods.

The presence of two electron-withdrawing groups (fluorine and trifluoromethyl) on the aromatic ring can influence the reactivity of the benzylic alcohol. Generally, electron-withdrawing groups can make the alcohol slightly more acidic but may decrease the rate of oxidation in some reactions by destabilizing the transition state.[2][3] Therefore, the choice of oxidant and reaction conditions is crucial for achieving high yields and selectivity.

Overview of Selected Oxidation Methods

Several methods are available for the oxidation of primary alcohols to aldehydes. This document will focus on three widely used and effective methods:

-

Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method that utilizes a hypervalent iodine reagent. It is known for its operational simplicity and compatibility with a wide range of functional groups.[3][4]

-

Swern Oxidation: This method employs dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is a powerful and reliable method that avoids the use of heavy metals.[5][6]

-

TEMPO-Catalyzed Oxidation: A modern and "green" catalytic method that uses a stable nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), in conjunction with a stoichiometric co-oxidant. This approach is attractive due to its catalytic nature and often milder reaction conditions.[7]

Comparative Data of Oxidation Methods

| Oxidation Method | Oxidizing Agent | Typical Substrate | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |

| Dess-Martin Periodinane | Dess-Martin Periodinane | Primary Benzylic Alcohols | Dichloromethane (DCM) | Room Temperature | 0.5 - 3 h | 90-98 | [4] |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Primary Alcohols | Dichloromethane (DCM) | -78 to Room Temp. | 1 - 2 h | 85-95 | [5][6] |

| TEMPO/NaOCl | TEMPO, NaOCl | 4-Methoxybenzyl alcohol | DCM/H₂O | 0 | 5 min | 98 | [7] |

| TEMPO/NCS | TEMPO, NCS | Benzyl alcohol | DCM | Room Temperature | 1 h | 95 | [7] |

Experimental Protocols

The following are detailed, representative protocols for the oxidation of a primary benzylic alcohol to the corresponding aldehyde. These can be adapted for the oxidation of this compound.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq.) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

-

Stir the biphasic mixture vigorously until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 2-Fluoro-4-(trifluoromethyl)benzaldehyde.

Protocol 2: Swern Oxidation

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM), anhydrous

-

This compound

-

Triethylamine (Et₃N)

-

Round-bottom flask, dropping funnel, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone), and other standard laboratory glassware

Procedure:

-

To a solution of oxalyl chloride (1.1 - 1.5 eq.) in anhydrous DCM in a three-necked flask equipped with a dropping funnel and a thermometer, cool the solution to -78 °C.

-

Add a solution of anhydrous DMSO (2.0 - 2.5 eq.) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

-

Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, again keeping the internal temperature below -60 °C. Stir for 30-45 minutes.

-

Add triethylamine (5.0 eq.) dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: TEMPO-Catalyzed Oxidation with Sodium Hypochlorite

Materials:

-

This compound

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach)

-

Potassium bromide (KBr)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq.) in DCM in a round-bottom flask.

-

Add an aqueous solution of NaHCO₃ and KBr (catalytic amount).

-

Add TEMPO (0.01 - 0.05 eq.).

-

Cool the mixture to 0 °C in an ice bath and add the NaOCl solution dropwise with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is usually rapid.

-

Once the starting material is consumed, separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with dilute HCl, then with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Experimental Workflow and Logic

The general workflow for the oxidation of this compound to the corresponding aldehyde involves the reaction of the starting material with a suitable oxidizing agent, followed by workup and purification. The choice of method depends on factors such as scale, available reagents, and the sensitivity of other functional groups in the molecule.

Caption: General workflow for the oxidation of this compound.

Product Characterization

The final product, 2-Fluoro-4-(trifluoromethyl)benzaldehyde, is a colorless to light yellow liquid.[1] Its identity and purity can be confirmed by standard analytical techniques.

Physicochemical Properties:

-

Molecular Formula: C₈H₄F₄O[1]

-

Molecular Weight: 192.11 g/mol [1]

-

Boiling Point: 118-119 °C[1]

-

Density: 1.41 g/cm³[1]

Spectroscopic Data:

-

¹H NMR: Expected signals for the aldehydic proton (singlet, ~10 ppm), and aromatic protons (multiplets, ~7-8 ppm).

-

¹³C NMR: Expected signals for the carbonyl carbon (~190 ppm), aromatic carbons, and the trifluoromethyl carbon (quartet).

-

¹⁹F NMR: Expected signals for the aromatic fluorine and the trifluoromethyl group.

-

IR Spectroscopy: A strong characteristic absorption for the C=O stretch of the aldehyde will be present around 1700 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 192.[8]

Safety Considerations

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Dess-Martin Periodinane is moisture-sensitive and should be handled under an inert atmosphere if possible.

-

Swern oxidation involves the use of toxic and corrosive reagents (oxalyl chloride) and generates malodorous byproducts (dimethyl sulfide). It must be performed in a fume hood. The reaction is also highly exothermic and requires careful temperature control.

-

PCC is a chromium(VI) compound and is a suspected carcinogen. Handle with extreme care and dispose of waste properly.[9]

-

Consult the Safety Data Sheet (SDS) for all reagents before use.

References

- 1. innospk.com [innospk.com]

- 2. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 5. Swern Oxidation [organic-chemistry.org]